molecular formula C10H9NO3 B577530 (2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid CAS No. 1260619-54-2

(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid

Katalognummer: B577530
CAS-Nummer: 1260619-54-2
Molekulargewicht: 191.186
InChI-Schlüssel: PQSKXCUSMBAOPA-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid is a chiral amino acid derivative that features a benzofuran ring attached to the alpha carbon of glycine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic reagents such as halogens and nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydrobenzofuran derivatives.

    Substitution: Various substituted benzofuran derivatives.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structural properties.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran ring can interact with hydrophobic pockets in proteins, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-(benzofuran-2-YL)propanoic acid: Similar structure but with an additional methyl group.

    2-Amino-2-(benzothiophene-2-YL)acetic acid: Contains a benzothiophene ring instead of a benzofuran ring.

    2-Amino-2-(indole-2-YL)acetic acid: Contains an indole ring instead of a benzofuran ring.

Uniqueness

(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid is unique due to its specific combination of a benzofuran ring and an amino acid moiety. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

1260619-54-2

Molekularformel

C10H9NO3

Molekulargewicht

191.186

IUPAC-Name

(2S)-2-amino-2-(1-benzofuran-2-yl)acetic acid

InChI

InChI=1S/C10H9NO3/c11-9(10(12)13)8-5-6-3-1-2-4-7(6)14-8/h1-5,9H,11H2,(H,12,13)/t9-/m0/s1

InChI-Schlüssel

PQSKXCUSMBAOPA-VIFPVBQESA-N

SMILES

C1=CC=C2C(=C1)C=C(O2)C(C(=O)O)N

Synonyme

(2S)-2-aMino-2-benzo[d]furan-2-ylacetic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.